molecular formula C10H10N2O3 B1453257 [5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol CAS No. 1258639-51-8

[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol

Cat. No. B1453257
CAS RN: 1258639-51-8
M. Wt: 206.2 g/mol
InChI Key: FSYAFBNYQOUWKT-UHFFFAOYSA-N
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Description

“[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol” is a complex organic compound. It contains a methoxyphenyl group, an oxadiazol group, and a methanol group . The methoxyphenyl group is a phenol with a methoxy group in the para position . The oxadiazol group is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions . For example, a new porphyrin, 5,10,15,20-tetrakis {4- [ ( (4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H2TMAPP) (1), and its cobalt complex [CoII (TMAPP)] (2) were synthesized in good and quantitative yields .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The methoxyphenyl group is a phenol with a methoxy group in the para position .


Chemical Reactions Analysis

“this compound” may participate in various chemical reactions. For instance, 4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals. It is also used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .


Physical And Chemical Properties Analysis

“this compound” likely has unique physical and chemical properties due to its complex structure. For instance, 4-Methoxybenzyl Alcohol has a density of 1.113 g/cm^3, a melting point of 22–25 °C, and a boiling point of 259 °C .

Advantages and Limitations for Lab Experiments

[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol has several advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to exhibit significant biological activity. However, it also has some limitations. For example, its solubility in water is relatively low, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its biological activity.

Future Directions

There are several future directions for the study of [5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol. One potential direction is the optimization of its biological activity through the synthesis of analogs with improved properties. Another direction is the evaluation of its potential use as a plant growth regulator and as a pesticide. In addition, further studies are needed to fully understand its mechanism of action and to identify its molecular targets.

Scientific Research Applications

[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, it has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. In material science, it has been used as a building block for the synthesis of novel polymers and as a fluorescent probe for the detection of metal ions. In agriculture, it has been evaluated for its potential use as a plant growth regulator and as a pesticide.

Safety and Hazards

“[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol” may pose certain hazards. For example, 4-Methoxybenzyl Alcohol is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life .

properties

IUPAC Name

[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-8-4-2-7(3-5-8)10-11-9(6-13)12-15-10/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYAFBNYQOUWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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